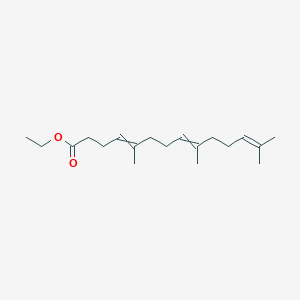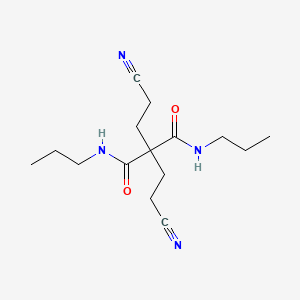
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is an organic compound with the molecular formula C13H18N2O4 It is a derivative of malonic acid and is characterized by the presence of two cyanoethyl groups and two propyl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide typically involves the cyanoethylation of diethyl malonate. The process begins with the reaction of diethyl malonate with acrylonitrile in the presence of an alkaline catalyst such as potassium carbonate. The reaction is carried out in a solvent like ethyl acetate under controlled conditions to obtain the desired product .
Industrial Production Methods
For industrial-scale production, the process is optimized to improve yield and selectivity. The reaction mixture of diethyl malonate and an alkaline catalyst is introduced into a continuous reactor, followed by the addition of acrylonitrile. The product is then separated and purified using techniques such as rectification and high vacuum distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the propyl groups provide hydrophobic interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid used in various organic syntheses.
Dimethyl malonate: Another ester of malonic acid with similar reactivity.
Diethyl 2-(2-cyanoethyl)malonate: A closely related compound with similar structural features.
Uniqueness
2,2-Bis(2-cyanoethyl)-N~1~,N~3~-dipropylpropanediamide is unique due to the presence of both cyano and propyl groups, which provide a combination of reactivity and hydrophobicity not found in simpler malonate derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
Propriétés
Numéro CAS |
59709-15-8 |
|---|---|
Formule moléculaire |
C15H24N4O2 |
Poids moléculaire |
292.38 g/mol |
Nom IUPAC |
2,2-bis(2-cyanoethyl)-N,N'-dipropylpropanediamide |
InChI |
InChI=1S/C15H24N4O2/c1-3-11-18-13(20)15(7-5-9-16,8-6-10-17)14(21)19-12-4-2/h3-8,11-12H2,1-2H3,(H,18,20)(H,19,21) |
Clé InChI |
WUPUSJBCIYSPAH-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)C(CCC#N)(CCC#N)C(=O)NCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



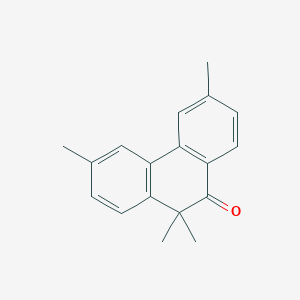

![Carbamic acid, [(4-methylphenyl)thioxomethyl]-, ethyl ester](/img/structure/B14612954.png)
![Benzene, 1-chloro-4-[[2-(chloromethyl)phenyl]thio]-2-fluoro-](/img/structure/B14612956.png)


![3-Nonylpyrido[3,4-E][1,2,4]triazine](/img/structure/B14612982.png)
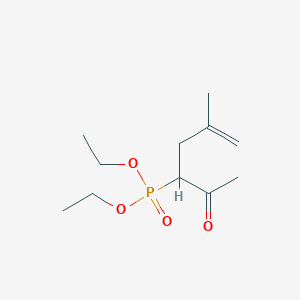
![2-[(E)-(3-methylpyridin-2-yl)iminomethyl]phenol](/img/structure/B14612991.png)
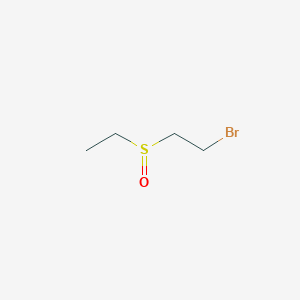
![[4-(Dimethylamino)phenyl]{4-[ethenyl(dimethyl)silyl]phenyl}methanone](/img/structure/B14613021.png)
![3,4,6,11-Tetrahydro-2H-pyrimido[2,1-b]quinazolin-2-one](/img/structure/B14613023.png)
